molecular formula C13H16F3N5O B3878417 N-[3-(1H-imidazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

N-[3-(1H-imidazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B3878417
M. Wt: 315.29 g/mol
InChI Key: RYJBIOTUORKRIB-UHFFFAOYSA-N
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Description

The compound contains an imidazole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole group, which is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The compound has an imidazole ring attached to a propyl chain, which is further connected to an acetamide group. The acetamide group is substituted with a pyrazole ring, which carries a trifluoromethyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole and pyrazole rings, as well as the trifluoromethyl group. The imidazole ring is known to participate in various chemical reactions due to its amphoteric nature .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the compound would be influenced by the presence of the trifluoromethyl group and the pyrazole ring.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Generally, compounds containing imidazole can cause skin and eye irritation .

Future Directions

The future directions for this compound would depend on its specific applications. Given the wide range of biological activities exhibited by imidazole derivatives, it could be explored for potential use in various therapeutic applications .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N5O/c1-10-7-11(13(14,15)16)19-21(10)8-12(22)18-3-2-5-20-6-4-17-9-20/h4,6-7,9H,2-3,5,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJBIOTUORKRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCCN2C=CN=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1H-imidazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
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N-[3-(1H-imidazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
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N-[3-(1H-imidazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
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N-[3-(1H-imidazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
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N-[3-(1H-imidazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
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N-[3-(1H-imidazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

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